molecular formula C11H14FNO B1602843 4-(3-Fluorophenoxy)piperidine CAS No. 3202-35-5

4-(3-Fluorophenoxy)piperidine

Cat. No. B1602843
CAS RN: 3202-35-5
M. Wt: 195.23 g/mol
InChI Key: ADUCMSHWWWCKEK-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. It is a piperidine derivative that has a fluorophenyl group attached to it. The chemical formula of this compound is C12H15FNO, and its molecular weight is 199.25 g/mol.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)piperidine is not fully understood. However, it has been suggested that it acts as a sigma-1 receptor agonist, which leads to the modulation of various signaling pathways in the brain. It has also been found to inhibit the reuptake of dopamine and serotonin, which results in an increase in their levels in the brain.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been found to improve cognitive function and memory retention in animal models. Additionally, it has been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-(3-Fluorophenoxy)piperidine is its high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the function of this receptor in various physiological and pathological processes. Additionally, it has been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research on 4-(3-Fluorophenoxy)piperidine. One of the primary directions is to further elucidate its mechanism of action and its effects on various signaling pathways in the brain. Additionally, there is a need to investigate its potential applications in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia. Furthermore, there is a need to develop more potent and selective sigma-1 receptor agonists based on the structure of this compound.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. It has been extensively studied for its effects on the central nervous system, and its mechanism of action is still being elucidated. It has various biochemical and physiological effects, and its low toxicity profile makes it safe for use in laboratory experiments. There are several future directions for the research on this compound, and further studies are needed to fully understand its potential applications in various neuropsychiatric disorders.

Scientific Research Applications

4-(3-Fluorophenoxy)piperidine has been extensively studied for its potential applications in various research areas. One of the primary research areas is neuroscience, where it is used as a tool to study the function of the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes in the brain. Additionally, it has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, behavior, and cognition.

Safety and Hazards

It is classified as a flammable liquid, harmful if swallowed, toxic upon skin contact or inhalation, and causes severe skin burns and eye damage .

  • properties

    IUPAC Name

    4-(3-fluorophenoxy)piperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14FNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ADUCMSHWWWCKEK-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1OC2=CC(=CC=C2)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14FNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20594436
    Record name 4-(3-Fluorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20594436
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    195.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    3202-35-5
    Record name 4-(3-Fluorophenoxy)piperidine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3202-35-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(3-Fluorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20594436
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    A solution of 1,1-dimethylethyl 4-[(3-fluorophenyl)oxy]-1-piperidinecarboxylate (D11) (16.4 g, 55 mmol) in DCM (200 ml) at 0° C. was treated with TFA (17 ml). The reaction was warmed to room temperature and stirred overnight. The solvent was then removed in vacuo and the residue partitioned between DCM and 2M NaOH solution. The aqueous was further extracted with DCM (×2) and the combined organics concentrated in vacuo. The residue was re-dissolved in DCM and extracted with 2M HCl (×2) which was then basified with 2M NaOH and re-extracted with DCM (×3). The combined organics were concentrated in vacuo to give the title compound (12 g). δH (CDCl3, 250 MHz) 1.66 (2H, m), 2.01 (2H, m), 2.73 (2H, m), 3.14 (2H, m), 4.34 (1H, m), 6.68 (3H, m), 7.19 (1H, m), MS (ES): MH+ 196. This whole was diluted with MeOH and treated with 1M HCl in Et2O to give the hydrochloride salt of the title compound (8.0 g).
    Quantity
    16.4 g
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    17 mL
    Type
    reactant
    Reaction Step One
    Name
    Quantity
    200 mL
    Type
    solvent
    Reaction Step One

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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